![molecular formula C27H36O8 B7823923 PREDNICARBATE](/img/structure/B7823923.png)
PREDNICARBATE
描述
Prednicarbate is a synthetic corticosteroid used primarily as a topical medication for the treatment of inflammatory skin conditions such as atopic dermatitis. It is a non-halogenated, double-ester derivative of prednisolone, which makes it less likely to cause skin atrophy compared to other corticosteroids . This compound is known for its anti-inflammatory, antipruritic, and vasoconstrictive properties .
准备方法
Synthetic Routes and Reaction Conditions
Prednicarbate is synthesized through a series of esterification reactions involving prednisolone. The process typically involves the reaction of prednisolone with ethyl chloroformate to form the ethyl carbonate ester, followed by reaction with propionic anhydride to form the propionate ester . The reaction conditions usually require anhydrous solvents and catalysts to facilitate the esterification process.
Industrial Production Methods
In industrial settings, this compound is produced using high-pressure homogenization techniques to create nanoemulsions. This method enhances the bioavailability and stability of the compound . The process involves the use of microfluidizers and piston-gap homogenizers to reduce the particle size of the emulsion, ensuring uniform distribution and stability .
化学反应分析
Types of Reactions
Prednicarbate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert this compound back to its parent compound, prednisolone.
Esterification and Hydrolysis: The ester bonds in this compound can be hydrolyzed to yield prednisolone and the corresponding acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Esterification and Hydrolysis: Acidic or basic conditions can facilitate these reactions, with catalysts like sulfuric acid or sodium hydroxide.
Major Products Formed
Oxidation: Various oxidized metabolites.
Reduction: Prednisolone.
Esterification and Hydrolysis: Prednisolone, ethyl carbonate, and propionic acid.
科学研究应用
Clinical Applications
Prednicarbate is predominantly used for:
- Atopic Dermatitis: It is effective in managing symptoms such as itching and inflammation in patients with this chronic condition.
- Psoriasis: this compound can help control flare-ups and reduce scaling and redness.
- Contact Dermatitis: It alleviates inflammatory responses caused by allergens or irritants.
- Other Inflammatory Skin Conditions: These include eczema and seborrheic dermatitis.
Comparative Studies
-
Efficacy Against Other Corticosteroids:
- In comparative studies with fluocortin butyl ester, this compound demonstrated similar efficacy but with a better safety profile regarding skin atrophy .
- A study indicated that this compound (0.25%) was equipotent to betamethasone 17-valerate in terms of anti-inflammatory activity while showing a significantly lower risk of side effects like skin thinning .
- Long-term Use:
Case Studies
- A clinical trial involving 60 healthy volunteers assessed the benefit/risk ratio of this compound versus traditional glucocorticoids. Results indicated that this compound had a favorable profile due to its lower atrophogenic potential while maintaining effective anti-inflammatory action .
- In pediatric applications, this compound has been found safe for children aged one year and older, although caution is advised due to the potential for systemic absorption leading to adverse effects .
Data Table: Efficacy Comparison
Corticosteroid | Potency | Skin Atrophy Potential | Efficacy in Atopic Dermatitis | Long-term Use Safety |
---|---|---|---|---|
This compound (0.25%) | Medium | Low | High | Safe |
Betamethasone 17-valerate | High | Moderate | High | Risk of atrophy |
Hydrocortisone | Low | High | Moderate | Risk of atrophy |
作用机制
Prednicarbate exerts its effects by diffusing across cell membranes and binding to cytoplasmic receptors. These complexes then enter the cell nucleus and bind to DNA, stimulating the transcription of messenger RNA (mRNA) and subsequent protein synthesis of various inhibitory enzymes . These enzymes are responsible for the anti-inflammatory effects, including the inhibition of early processes such as edema, fibrin deposition, capillary dilatation, and phagocytic activities .
相似化合物的比较
Similar Compounds
Hydrocortisone: Similar in potency but more likely to cause skin atrophy.
Prednisolone: The parent compound of prednicarbate, used in systemic treatments.
Betamethasone: A more potent corticosteroid with a higher risk of side effects.
Uniqueness
This compound is unique due to its double-ester structure, which reduces the risk of skin atrophy while maintaining anti-inflammatory efficacy . This makes it particularly suitable for long-term use in sensitive populations such as children and the elderly .
生物活性
Prednicarbate, a topical corticosteroid, is primarily used to manage inflammatory skin conditions such as atopic dermatitis and psoriasis. It is classified as a medium potency corticosteroid, comparable in strength to hydrocortisone. Its unique formulation allows for effective treatment with a reduced risk of side effects, particularly skin atrophy, making it suitable for long-term use in dermatological therapies.
The biological activity of this compound is attributed to its anti-inflammatory, antipruritic, and vasoconstrictive properties. The mechanism involves the inhibition of pro-inflammatory cytokines, particularly interleukin-1 alpha (IL-1α), which plays a significant role in inflammation and skin proliferation. This compound acts by inducing lipocortins that inhibit phospholipase A2, thus reducing the synthesis of inflammatory mediators like prostaglandins and leukotrienes from arachidonic acid .
Key Pharmacological Properties
- Potency : Medium potency (equivalent to hydrocortisone).
- Absorption : Systemically absorbed across the stratum corneum.
- Protein Binding : Limited data available.
- Metabolism : Primarily occurs in the skin .
Case Studies and Clinical Trials
Several studies have evaluated the efficacy and safety of this compound:
- Long-Term Use Study : A study reported that extensive application (up to 20 g daily) did not suppress plasma cortisol levels in patients with affected skin, indicating a favorable safety profile for prolonged use .
- Comparative Efficacy : In a double-blind trial comparing this compound with fluocortin butyl ester, this compound demonstrated similar efficacy but with fewer side effects, reinforcing its role as a preferred option for treating inflammatory dermatoses .
- Safety Profile : Research indicated that even with long-term application (up to 12 months), this compound did not lead to significant clinical or histological signs of atrophy in the skin .
Summary of Clinical Findings
Study Type | Findings |
---|---|
Long-Term Use | No plasma cortisol suppression; minimal side effects observed. |
Comparative Efficacy | Comparable efficacy to fluocortin butyl ester; lower incidence of adverse effects. |
Safety Profile | No significant atrophy or adverse effects reported over extended use periods. |
Biological Activity Assessments
This compound's biological activity has been assessed through various tests:
- Skin Blanching Test : this compound showed activity comparable to betamethasone 17-valerate and superior to hydrocortisone in reducing skin blanching .
- Ultraviolet-Erythema Test : Similar results were observed where this compound demonstrated effective anti-inflammatory properties against UV-induced erythema .
Comparative Potency Table
Corticosteroid | Potency (Relative) | Skin Blanching Test | Ultraviolet-Erythema Test |
---|---|---|---|
This compound | Medium | Comparable to Betamethasone | Comparable to Betamethasone |
Betamethasone | High | Strong | Strong |
Hydrocortisone | Low | Weaker | Weaker |
属性
IUPAC Name |
[2-(17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36O8/c1-5-22(31)34-15-21(30)27(35-24(32)33-6-2)12-10-19-18-8-7-16-13-17(28)9-11-25(16,3)23(18)20(29)14-26(19,27)4/h9,11,13,18-20,23,29H,5-8,10,12,14-15H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPXMHRZILFCKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)OC(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40860963 | |
Record name | 17-[(Ethoxycarbonyl)oxy]-11-hydroxy-3,20-dioxopregna-1,4-dien-21-yl propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40860963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Prednicarbate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015262 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.62e-03 g/L | |
Record name | Prednicarbate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015262 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
73771-04-7 | |
Record name | Prednicarbate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.516 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Prednicarbate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015262 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。